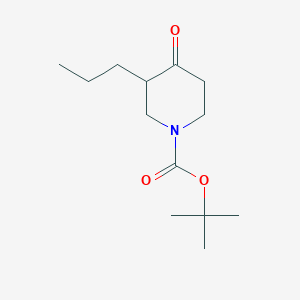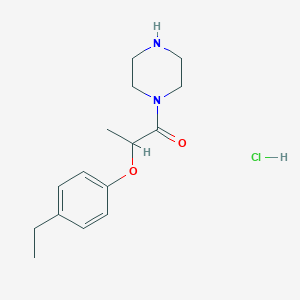
2-(4-Ethylphenoxy)-1-(piperazin-1-yl)propan-1-one hydrochloride
Overview
Description
2-(4-Ethylphenoxy)-1-(piperazin-1-yl)propan-1-one hydrochloride (EPPOH) is an organic compound commonly used in various scientific research applications. EPPOH is a molecule that consists of a piperazine ring and an ethylphenoxy group, and it is a white powder that is soluble in water and ethanol. It is an important compound in the field of medicinal chemistry and is used in various research applications.
Scientific Research Applications
Piperazine Derivatives in Scientific Research
Piperazine derivatives are a broad class of compounds with a wide range of applications in scientific research. These compounds are recognized for their therapeutic potential and have been the subject of numerous studies exploring their pharmacological properties. The research on piperazine derivatives spans across various therapeutic areas, including their use as antipsychotics, antidepressants, and for the treatment of other neuropsychiatric disorders. Moreover, the structural modification of piperazine rings has been a key strategy in medicinal chemistry for enhancing the pharmacokinetic and pharmacodynamic properties of these molecules.
Therapeutic Applications and Mechanisms of Action : A significant body of research has been dedicated to understanding the therapeutic applications and mechanisms of action of piperazine derivatives. For instance, studies on lurasidone, a piperazine derivative, have highlighted its efficacy and safety in treating psychotic and mood disorders. The compound's unique pharmacodynamic profile, characterized by its action on dopamine D2 receptors, underscores the role of piperazine structures in developing antipsychotic drugs (Pompili et al., 2018).
Antiviral and Antibacterial Research : Beyond their applications in treating neuropsychiatric disorders, piperazine derivatives have also been explored for their antiviral and antibacterial potential. The structural versatility of piperazine allows for the development of compounds with activity against a range of pathogens. For example, the review on the antiviral activity of certain phenothiazines, which include piperazine moieties, provides evidence of their efficacy against RNA-viruses, indicating the broad-spectrum antiviral potential of piperazine-based compounds (Otręba et al., 2020).
Role in Drug Design and Development : The exploration of piperazine derivatives in drug design and development highlights their importance in creating novel therapeutic agents. The ability to modify the piperazine nucleus to achieve desired pharmacological profiles has been a key aspect of research in this area. This is evident in studies discussing the synthesis and pharmacological evaluation of piperazine compounds, where the focus is on optimizing their therapeutic efficacy and minimizing side effects (Sikazwe et al., 2009).
properties
IUPAC Name |
2-(4-ethylphenoxy)-1-piperazin-1-ylpropan-1-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2.ClH/c1-3-13-4-6-14(7-5-13)19-12(2)15(18)17-10-8-16-9-11-17;/h4-7,12,16H,3,8-11H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITBPHQCURWBSLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OC(C)C(=O)N2CCNCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.81 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Ethylphenoxy)-1-(piperazin-1-yl)propan-1-one hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![benzyl N-[(1S,2R,4S)-2-{[(tert-butoxy)carbonyl]amino}-4-(dimethylcarbamoyl)cyclohexyl]carbamate](/img/structure/B1441351.png)




![tert-butyl N-[(N'-hydroxycarbamimidoyl)(4-methoxyphenyl)methyl]carbamate](/img/structure/B1441359.png)
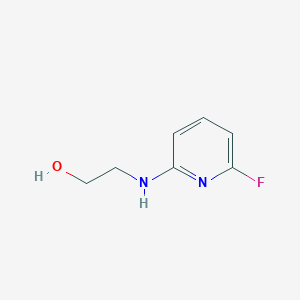
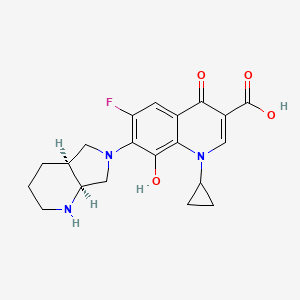
![2'-Deoxy-5'-O-[(2,3-dimethoxyphenyl)(diphenyl)methyl]-5-prop-1-yn-1-yluridine](/img/structure/B1441363.png)
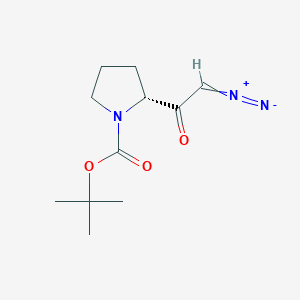
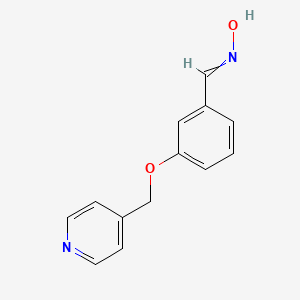
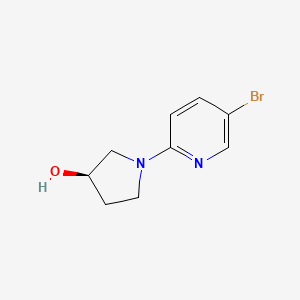
![2,2,6,6-Tetramethyl-1-oxo-4-({[(4b,8a,9,9a-tetrahydro-4aH-fluoren-9-yl)methoxy]carbonyl}amino)-1lambda~5~-piperidine-4-carboxylic acid](/img/structure/B1441370.png)
